trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 733742-71-7
VCID: VC2281242
InChI: InChI=1S/C15H18O3/c1-10-5-4-6-11(9-10)14(16)12-7-2-3-8-13(12)15(17)18/h4-6,9,12-13H,2-3,7-8H2,1H3,(H,17,18)/t12-,13-/m1/s1
SMILES: CC1=CC(=CC=C1)C(=O)C2CCCCC2C(=O)O
Molecular Formula: C15H18O3
Molecular Weight: 246.3 g/mol

trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid

CAS No.: 733742-71-7

Cat. No.: VC2281242

Molecular Formula: C15H18O3

Molecular Weight: 246.3 g/mol

* For research use only. Not for human or veterinary use.

trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid - 733742-71-7

Specification

CAS No. 733742-71-7
Molecular Formula C15H18O3
Molecular Weight 246.3 g/mol
IUPAC Name (1R,2R)-2-(3-methylbenzoyl)cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C15H18O3/c1-10-5-4-6-11(9-10)14(16)12-7-2-3-8-13(12)15(17)18/h4-6,9,12-13H,2-3,7-8H2,1H3,(H,17,18)/t12-,13-/m1/s1
Standard InChI Key QSSIEUMRWFFUAB-CHWSQXEVSA-N
Isomeric SMILES CC1=CC(=CC=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O
SMILES CC1=CC(=CC=C1)C(=O)C2CCCCC2C(=O)O
Canonical SMILES CC1=CC(=CC=C1)C(=O)C2CCCCC2C(=O)O

Introduction

Chemical Structure and Fundamental Properties

Trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid consists of a cyclohexane ring bearing two key functional groups: a carboxylic acid at position 1 and a 3-methylbenzoyl group at position 2. The trans stereochemistry is a defining feature of this compound, differentiating it from its cis isomer and significantly influencing its chemical behavior and biological interactions.

Structural Characteristics

The compound's structure features a cyclohexane ring in chair conformation with the carboxylic acid and 3-methylbenzoyl substituents in equatorial positions due to their trans arrangement. This configuration minimizes steric hindrance and provides conformational stability to the molecule. The 3-methyl substituent on the benzoyl group contributes additional hydrophobicity compared to unsubstituted analogues, while maintaining the electronic properties of the aromatic system.

Basic Physical and Chemical Properties

The physical and chemical properties of trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid are summarized in the following table:

PropertyValue
Molecular FormulaC15H18O3
Molecular Weight246.30 g/mol
Physical StateCrystalline solid
ColorWhite to off-white
Melting Point148-152°C (estimated)
SolubilitySlightly soluble in water; soluble in organic solvents (ethanol, methanol, DMSO)
LogP~2.8 (estimated)
pKa~4.2 (carboxylic acid group)
StereochemistryTrans configuration at cyclohexane C1-C2 positions
IUPAC NameTrans-2-(3-methylbenzoyl)cyclohexane-1-carboxylic acid

Synthesis and Preparation Methods

The synthesis of trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid can be achieved through several synthetic routes, each with specific advantages depending on the required scale and available starting materials.

Laboratory-Scale Synthesis

One common approach involves the Friedel-Crafts acylation of cyclohexanecarboxylic acid derivatives with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically proceeds under reflux conditions in an inert solvent like dichloromethane. The stereoselectivity toward the trans isomer can be enhanced through careful control of reaction conditions and subsequent recrystallization processes.

Alternative Synthetic Routes

Another viable synthetic pathway involves the Michael addition of enolates derived from cyclohexanone to 3-methylbenzoyl chloride, followed by oxidation of the resulting ketone to a carboxylic acid. This approach allows for better control of the stereochemistry at the cyclohexane ring junction.

Industrial Scale Considerations

For larger-scale production, continuous flow processes can be employed to ensure high efficiency and yield. The use of automated reactors with precise control of reaction parameters such as temperature, pressure, and reactant concentrations optimizes the production process and enhances the stereoselectivity toward the desired trans isomer.

Physicochemical Properties in Detail

The physicochemical profile of trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid is influenced by its structural features, particularly the positioning of functional groups and the trans configuration.

Spectroscopic Characteristics

The spectral properties of this compound provide valuable information for structural confirmation and purity assessment:

Spectroscopic MethodKey Features
IR SpectroscopyStrong carbonyl absorption (1700-1720 cm⁻¹ for carboxylic acid, 1670-1690 cm⁻¹ for ketone)
¹H NMRCharacteristic signals for aromatic protons (7.2-7.6 ppm), methyl group (2.3-2.4 ppm), and cyclohexane protons (1.2-2.2 ppm)
¹³C NMRCarbonyl carbon signals (175-180 ppm for carboxylic acid, 195-200 ppm for ketone)
Mass SpectrometryMolecular ion peak at m/z 246 with characteristic fragmentation pattern

Stability Profile

Trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid demonstrates good stability under normal storage conditions. The compound is relatively stable at room temperature in solid form but should be protected from prolonged exposure to high humidity, strong oxidizing agents, and ultraviolet light. The carboxylic acid functional group may participate in esterification reactions in the presence of alcohols and acids, which should be considered during formulation and storage.

Structure-Activity Relationships

The biological and chemical behavior of trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid is significantly influenced by its structural elements and their spatial arrangement.

Functional Group Contributions

The compound contains three key functional elements that contribute to its activity profile:

  • The carboxylic acid group provides hydrogen bond donating capacity and can form salts, enhancing aqueous solubility under appropriate pH conditions.

  • The ketone linkage between the cyclohexane and the aromatic ring serves as a hydrogen bond acceptor and introduces conformational flexibility.

  • The 3-methyl substituent on the benzoyl group increases lipophilicity compared to unsubstituted analogues.

Stereochemical Influence

The trans configuration significantly impacts molecular recognition processes in biological systems. This stereochemistry affects the compound's binding affinity to potential protein targets by determining the spatial presentation of the functional groups. The trans arrangement typically results in a more extended conformation compared to the cis isomer, which can be crucial for fitting into specific binding pockets of receptors or enzymes.

Biological Activities and Applications

Trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid and structurally related compounds have demonstrated various biological activities that make them valuable in pharmaceutical research and development.

Biological ActivityMechanism of ActionPotential Applications
Anti-inflammatoryInhibition of cyclooxygenase enzymesTreatment of inflammatory conditions
AnalgesicModulation of pain signaling pathwaysPain management
AntimicrobialInterference with microbial cell processesTreatment of bacterial infections
AnticancerSelective cytotoxicity to cancer cellsCancer therapeutics research

Structure-Based Drug Design Applications

The compound's well-defined structure and functional group arrangement make it a valuable scaffold for medicinal chemistry programs. By modifying specific structural elements, researchers can optimize binding affinity, selectivity, and pharmacokinetic properties to develop more effective therapeutic agents. The cyclohexane ring provides conformational rigidity while allowing for the precise spatial arrangement of pharmacophoric groups.

Comparative Analysis

Understanding how trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid compares to structurally related compounds provides insights into structure-activity relationships and potential applications.

Comparison with Similar Compounds

The following table compares key properties of trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid with structurally related compounds:

PropertyTrans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acidTrans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid3-Methylcyclohexanecarboxylic acid
Molecular FormulaC15H18O3C15H18O4C8H14O2
Molecular Weight246.3 g/mol262.3 g/mol142.2 g/mol
LogP (estimated)~2.8~2.2~1.5
Key Functional GroupsBenzoyl (methyl-substituted), carboxylic acidMethoxybenzoyl, carboxylic acidMethyl, carboxylic acid
Aromatic ContributionHigh (benzoyl with methyl)High (benzoyl with methoxy)None
Hydrogen Bond Acceptors342
Hydrogen Bond Donors111

Structure-Activity Relationships Among Analogues

Analytical Methods and Characterization

Accurate characterization and analysis of trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid are essential for assessing purity and confirming structural integrity.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) provides an effective method for quantitative analysis and purity assessment of trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid. Reversed-phase HPLC using C18 columns with mobile phases consisting of acetonitrile/water mixtures (typically with 0.1% formic acid) offers good separation from potential impurities and isomers. Detection can be achieved using UV absorption at 254-280 nm, where the benzoyl group shows strong absorption.

X-ray Crystallography Data

Research Applications

Trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid serves as a versatile intermediate in various research contexts due to its functional group chemistry and well-defined stereochemistry.

Organic Synthesis Applications

In organic synthesis, this compound can function as a building block for more complex molecules. The carboxylic acid group provides a handle for further functionalization through esterification, amide formation, or reduction to alcohols. The ketone functionality can undergo nucleophilic addition reactions, reductions, or condensations, offering multiple pathways for structural elaboration.

Medicinal Chemistry Research

The compound presents a valuable scaffold for medicinal chemistry programs focused on developing new therapeutic agents. By modifying the methyl substituent on the benzoyl ring or functionalizing the carboxylic acid group, researchers can create libraries of analogues with optimized pharmacological properties. The trans stereochemistry adds an element of structural rigidity that can be exploited for targeted binding to specific biological receptors.

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